5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a pyrrolidin-3-yloxy group The compound also contains a benzodioxine moiety, which is a fused ring system consisting of a benzene ring and a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzodioxine moiety: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or the cyclization of amino alcohols.
Coupling of the benzodioxine and pyrrolidine moieties: This step involves the formation of a sulfonyl linkage between the benzodioxine and pyrrolidine rings, typically using sulfonyl chlorides and appropriate bases.
Introduction of the pyrimidine ring: The final step involves the coupling of the pyrrolidine-benzodioxine intermediate with a chloropyrimidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The benzodioxine moiety can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Hydrolysis Reactions: The sulfonyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives of the benzodioxine moiety.
Reduction Reactions: Dihydro derivatives of the benzodioxine moiety.
Hydrolysis Reactions: Sulfonic acid and pyrrolidine derivatives.
Scientific Research Applications
5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a scaffold for the design of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The sulfonyl and pyrimidine moieties can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The benzodioxine moiety may also contribute to the compound’s activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}benzene
- 5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoline
- 5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}imidazole
Uniqueness
The uniqueness of 5-chloro-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine lies in its combination of structural features, including the pyrimidine ring, the benzodioxine moiety, and the sulfonyl linkage. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c17-11-8-18-16(19-9-11)25-12-3-4-20(10-12)26(21,22)13-1-2-14-15(7-13)24-6-5-23-14/h1-2,7-9,12H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHPOUNTEJGMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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